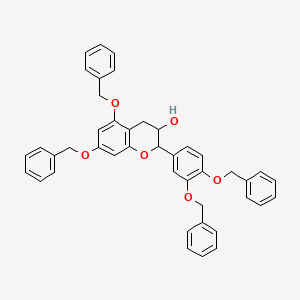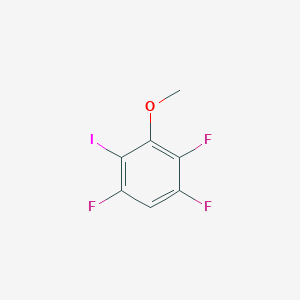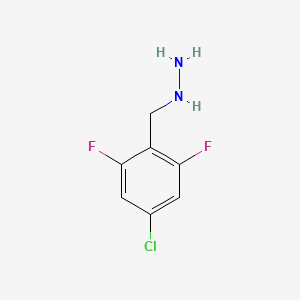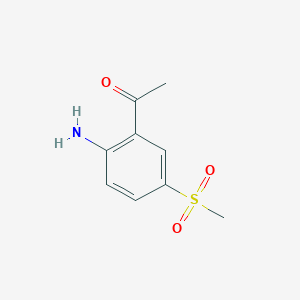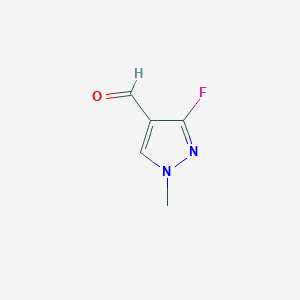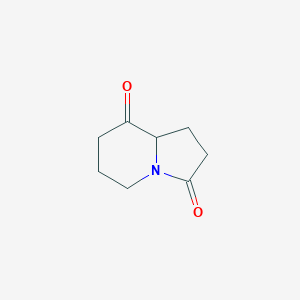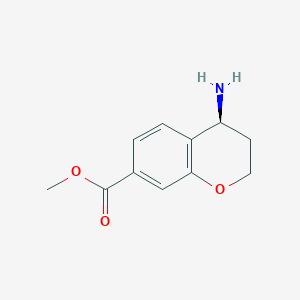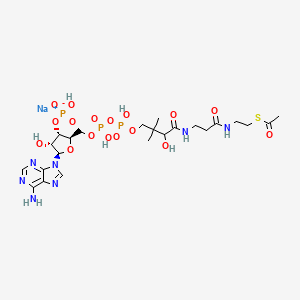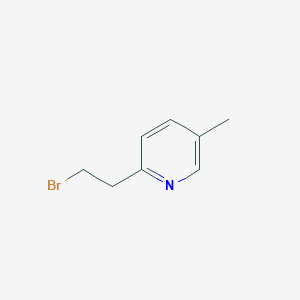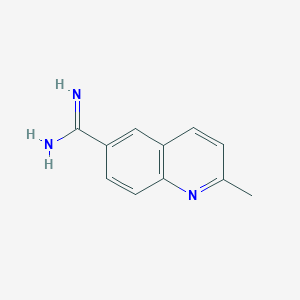
2-Methylquinoline-6-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylquinoline-6-carboximidamide is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline ring system with a methyl group at the second position and a carboximidamide group at the sixth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-6-carboximidamide can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with cyanamide under acidic conditions. This reaction typically requires a catalyst, such as palladium, and an oxidant to facilitate the formation of the carboximidamide group.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound often involves the use of nitrobenzene and ethanol as starting materials. The reaction is carried out in the presence of a metal catalyst, such as palladium, and auxiliary agents, including silver-containing compounds and acidic compounds. This method is environmentally friendly and cost-effective, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 2-Methylquinoline-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The methyl and carboximidamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .
科学研究应用
2-Methylquinoline-6-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates that derivatives of this compound may have anti-inflammatory and analgesic properties.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 2-Methylquinoline-6-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Quinaldine (2-Methylquinoline): This compound is similar in structure but lacks the carboximidamide group.
2-Styrylquinoline-4-carboxylic acids: These compounds have a styryl group at the second position and a carboxylic acid group at the fourth position.
Uniqueness: 2-Methylquinoline-6-carboximidamide is unique due to the presence of both a methyl group and a carboximidamide group on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C11H11N3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
2-methylquinoline-6-carboximidamide |
InChI |
InChI=1S/C11H11N3/c1-7-2-3-8-6-9(11(12)13)4-5-10(8)14-7/h2-6H,1H3,(H3,12,13) |
InChI 键 |
FGANMRHGMUFYIW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


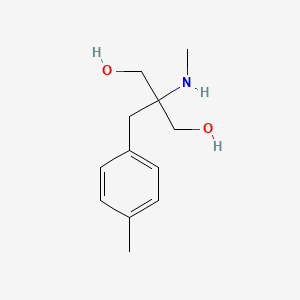
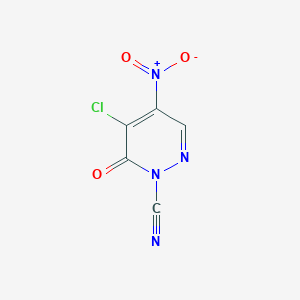
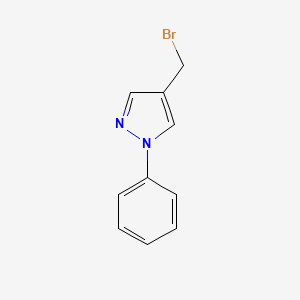
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
